(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-11-10-16(24)13-18(20)25/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZYXVDTTMLUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene backbone with specific functional groups that enhance its biological activity. The presence of a chloro and fluorine substituent on the phenyl ring is significant, as these halogens can influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to possess:
- Cytotoxicity : The compound demonstrated notable cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics. For instance, studies have reported IC50 values in the range of 12.2 to 22.6 µg/mL against different cancer types, indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased apoptotic markers in treated cells, suggesting that the compound triggers programmed cell death through intrinsic pathways .
Antioxidant Activity
The compound's antioxidant properties have also been investigated. Chromene derivatives are known to scavenge free radicals, thereby reducing oxidative stress which is linked to cancer progression and other diseases. Specific studies have indicated that certain derivatives exhibit IC50 values as low as 2.8 µg/mL in antioxidant assays, showcasing their potential for protective effects against oxidative damage .
Data Tables
| Biological Activity | Assessed Cell Lines | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | Various Cancer Lines | 12.2 - 22.6 | |
| Antioxidant | N/A | 2.8 |
Case Studies
- Cytotoxicity Against HepG2 Cells : In a study focusing on HepG2 liver cancer cells, the compound exhibited significant growth inhibition compared to control treatments. The study highlighted its potential for use in liver cancer therapies .
- Combination Therapy Potential : Research has explored the use of this compound in combination with other chemotherapeutic agents like doxorubicin, demonstrating enhanced efficacy when used together, potentially allowing for lower dosages and reduced side effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications of chromene structures can enhance their interaction with DNA and inhibit cancer cell proliferation effectively .
Case Study:
- Compound: (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- Target: Human breast cancer cell lines
- Outcome: The compound showed a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that chromene derivatives possess broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .
Data Table: Antimicrobial Activity of Chromene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when an electric current is applied is being explored for use in display technologies .
Case Study:
- Research Focus: Synthesis and characterization of OLED materials
- Findings: The compound exhibited favorable electroluminescent properties with a maximum brightness of 3000 cd/m² at a current density of 20 mA/cm².
Pest Control
Emerging research suggests that this compound may have applications in agricultural pest control due to its potential insecticidal properties. Compounds similar to this have been shown to affect the nervous systems of pests, leading to paralysis and death .
Data Table: Insecticidal Activity
| Compound Name | Target Pest | LC50 (µg/mL) |
|---|---|---|
| This compound | Aphids | 5 µg/mL |
| This compound | Spider Mites | 7 µg/mL |
Preparation Methods
Synthesis of 2H-Chromene-3-Carboxylic Acid
The Baylis-Hillman reaction between 2-hydroxybenzaldehyde (1a ) and methyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields tert-butyl 3-hydroxy-3-(2-hydroxyphenyl)-2-methylenepropanoate (2a ). Cyclization under basic conditions (KOH, reflux) produces 2H-chromene-3-carboxylic acid (3a ) in 37–62% yield (Table 1).
Table 1: Cyclization of Baylis-Hillman Adducts to Chromene-3-Carboxylic Acids
| Starting Material | Conditions | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 2a (R1 = H) | KOH, H2O, reflux | 3a (R1 = H) | 37 | 189–192 |
| 2b (R1 = Cl) | KOH, H2O, reflux | 3b (R1 = Cl) | 62.4 | 234–236 |
| 2c (R1 = Br) | KOH, H2O, reflux | 3c (R1 = Br) | 56 | 238–240 |
Carboxamide Formation
Coupling 3a with 2-methylaniline using dicyclohexylcarbodiimide (DCC) in dichloromethane affords N-(2-methylphenyl)-2H-chromene-3-carboxamide (4a ) (Scheme 1). The reaction proceeds at room temperature over 4–21 days, yielding 60–75% of the carboxamide.
Imino Group Introduction
The carbonyl at position 2 of 4a is condensed with 4-chloro-2-fluoroaniline in toluene under acidic conditions (p-toluenesulfonic acid) to form the imino group. The Z-configuration is favored by steric hindrance from the 2-methylphenyl group, achieving a 3:1 Z/E ratio (Table 2).
Table 2: Stereoselective Imine Formation
| Carbonyl Compound | Amine | Conditions | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| 4a | 4-Chloro-2-fluoroaniline | Toluene, PTSA | 3:1 | 68 |
Pechmann Condensation Route
Synthesis of 2-Oxo-2H-chromene-3-carboxamide
Resorcinol reacts with N-(2-methylphenyl)-3-oxobutanamide in concentrated H2SO4 at 80°C, yielding 2-oxo-N-(2-methylphenyl)-2H-chromene-3-carboxamide (5 ) in 55% yield (m.p. 215–218°C).
Imine Formation
Condensation of 5 with 4-chloro-2-fluoroaniline in ethanol under reflux forms the target compound. The Z-isomer predominates (85%) due to intramolecular hydrogen bonding between the imino NH and the chromene oxygen.
Multicomponent One-Pot Synthesis
A three-component reaction of 2-hydroxybenzaldehyde, 4-chloro-2-fluoroaniline, and N-(2-methylphenyl)propiolamide in acetonitrile with CuI catalysis yields the target compound directly (65% yield, Z/E = 4:1). This method bypasses intermediate isolation, enhancing efficiency (Table 3).
Table 3: One-Pot Synthesis Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| CuI | Acetonitrile | 80 | 12 | 65 | 4:1 |
| None | Acetonitrile | 80 | 24 | 20 | 1:1 |
Stereochemical Control and Characterization
The Z-configuration is confirmed via NOESY NMR, showing proximity between the imino proton and the chromene’s C3 carboxamide. X-ray crystallography of analogous compounds validates the planar chromene ring and imino geometry.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Baylis-Hillman Cyclization | High-purity intermediates | Multistep, moderate yields | 68 |
| Pechmann Condensation | Scalable, one-pot imine formation | Harsh acidic conditions | 55 |
| Multicomponent Reaction | Rapid, fewer steps | Requires metal catalyst | 65 |
Q & A
Q. Critical Conditions :
- Temperature : Maintain 60–80°C during condensation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) tracks reaction progress .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), imine proton (δ ~8.5 ppm), and methyl groups (δ ~2.3 ppm) .
- ¹³C NMR : Confirms carbonyl (δ ~165 ppm) and imine (δ ~155 ppm) carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 422.84 for C₂₃H₁₆ClFN₂O₃) .
- IR Spectroscopy : Detects amide C=O stretch (~1680 cm⁻¹) and imine C=N (~1600 cm⁻¹) .
Advanced: How can contradictory biological activity data across experimental models be resolved?
Answer:
- Assay Validation : Use standardized protocols (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin) .
- Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
- Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography to rule out stereoisomerism .
Advanced: What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to accelerate amide coupling and reduce racemization .
- Protecting Groups : Temporarily protect reactive sites (e.g., Fmoc for amines) during multi-step synthesis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer from E-isomer byproducts .
Advanced: How do structural modifications influence biological activity, and what methods study these relationships?
Answer:
- Modifications :
- Methodologies :
- Structure-Activity Relationship (SAR) : Synthesize analogs and test in vitro (e.g., IC₅₀ in cancer cell lines) .
- Molecular Docking : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR) .
Basic: What formulation strategies improve solubility for biological testing?
Answer:
- Co-Solvents : Use DMSO (<1% v/v) for in vitro assays to prevent precipitation .
- Nanoparticles : Encapsulate in PLGA nanoparticles (200 nm size) for enhanced in vivo bioavailability .
- Salt Formation : Convert the carboxamide to a sodium salt via NaOH treatment for aqueous solubility .
Advanced: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Stability Testing : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed amide) indicate poor stability .
Advanced: What approaches identify biological targets of this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis) .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) with fluorescent probes .
Basic: What chromatographic methods assess purity during synthesis?
Answer:
- Analytical HPLC : C18 column, 1.0 mL/min flow, UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Preparative TLC : Use silica gel GF254 plates with chloroform:methanol (9:1) for small-scale purification .
Advanced: How can reaction mechanisms in the synthesis be elucidated?
Answer:
- Kinetic Studies : Vary reactant concentrations to determine rate laws for condensation and cyclization steps .
- Isotopic Labeling : Incorporate ¹⁸O into the carbonyl group to track nucleophilic attack during amide formation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
